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Compound of Interest |

3-Amino-1-methylpiperidine-2,6-
Compound Name:

dione hydrochloride
CAS No.: 1909304-98-8
Cat. No.: B1383170

Get Quote

In the landscape of contemporary drug discovery, the piperidine-2,6-dione heterocycle stands

out as a privileged scaffold. Its significance is rooted in its central role as the pharmacophore in
a class of transformative therapeutic agents, most notably thalidomide and its more potent,
safer analogs, lenalidomide and pomalidomide.[1][2] These molecules, known as
immunomodulatory drugs (IMiDs), have revolutionized the treatment of multiple myeloma and
other hematological malignancies. Their mechanism of action hinges on binding to the
Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4"CRBN") E3
ubiquitin ligase complex.[3]

This guide focuses on a specific, yet crucial, derivative: 3-Amino-1-methylpiperidine-2,6-dione.
This compound is not merely an academic curiosity but a valuable building block for
synthesizing novel chemical entities. The N-methylation distinguishes it from the direct
precursors of lenalidomide, offering a modulation of its physicochemical properties, such as
solubility and metabolic stability, while retaining the essential 3-amino group required for further
chemical elaboration.
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For researchers, medicinal chemists, and drug development professionals, a deep
understanding of this molecule's chemical properties—from its synthesis and reactivity to its
spectroscopic signature—is paramount for leveraging its full potential in creating next-
generation therapeutics, including targeted protein degraders like PROTACs (Proteolysis
Targeting Chimeras).[3] This document serves as a comprehensive technical resource,
grounded in established chemical principles and synthetic methodologies.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application
in research and development. These parameters dictate storage conditions, solvent selection
for reactions, and analytical characterization methods.

Property Value Source
3-Amino-1-methylpiperidine-

IUPAC Name N/A
2,6-dione

CAS Number 1516729-69-3 [4]

Molecular Formula CeH10N202 N/A

Molecular Weight 142.16 g/mol N/A

Physical Form Solid [5]

SMILES Code O=C(C(N)CC1)N(C)C1=0 [4]
Inert atmosphere, room

Storage [6]

temperature

Synthesis and Purification: A Strategic Approach

The synthesis of 3-aminopiperidine-2,6-dione and its derivatives is a well-trodden path in
process chemistry, frequently starting from readily available and inexpensive chiral precursors
like glutamine or glutamic acid.[7] The synthesis of the N-methylated target compound follows a
similar logic, requiring strategic protection and cyclization steps.

Retrosynthetic Analysis and Proposed Pathway
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The most logical synthetic strategy involves a three-step sequence starting from N-Boc-L-
glutamine. The N-methylation of the glutarimide ring nitrogen can be envisioned either before
or after the cyclization step. A plausible and efficient route involves cyclization followed by N-

methylation.

Synthetic Pathway for 3-Amino-1-methylpiperidine-2,6-dione
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N-Boc-3-aminopiperidine-2,6-dione

Click to download full resolution via product page

Caption: A proposed synthetic workflow from N-Boc-L-Glutamine.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative methodology synthesized from established
procedures for similar compounds.[7] Researchers should optimize conditions based on their
specific laboratory setup and scale.

Step 1: Cyclization of N-Boc-L-Glutamine

o Rationale: This step constructs the core piperidine-2,6-dione ring. N,N'-Carbonyldiimidazole
(CDI) is an effective and mild coupling agent for forming the imide ring from the primary
amide and carboxylic acid of glutamine.

e Procedure:

1. Suspend N-Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran
(THF).

2. Add N,N'-Carbonyldiimidazole (CDI) (approx. 1.1 equivalents) portion-wise to the
suspension at room temperature.
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3. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

4. Heat the reaction mixture to 40-60°C and stir until TLC or LC-MS analysis indicates the
complete consumption of the starting material.[7]

5. Cool the reaction, quench with a mild acid (e.g., saturated NH4Cl solution), and extract the
product with an organic solvent like ethyl acetate.

6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield N-Boc-3-aminopiperidine-2,6-dione.

Step 2: N-Methylation

o Rationale: This step introduces the methyl group onto the imide nitrogen. A strong base is
required to deprotonate the imide N-H, which is acidic, followed by nucleophilic attack on an
electrophilic methyl source.

e Procedure:

1. Dissolve the product from Step 1 in an anhydrous polar aprotic solvent like DMF or THF.

2. Cool the solution in an ice bath (0°C).

3. Add a strong base such as sodium hydride (NaH) (approx. 1.1 equivalents) portion-wise.
Allow the mixture to stir for 30 minutes.

4. Add methyl iodide (Mel) (approx. 1.2 equivalents) dropwise.

5. Allow the reaction to warm to room temperature and stir overnight.

6. Monitor the reaction by TLC/LC-MS. Upon completion, carefully quench the reaction with
water and extract the product.

7. Purify the crude product via column chromatography to obtain N-Boc-3-amino-1-
methylpiperidine-2,6-dione.

Step 3: Boc Deprotection
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o Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group
from the 3-amino position to yield the final product. This is readily achieved under acidic

conditions.
e Procedure:

1. Dissolve the N-methylated intermediate in a suitable solvent such as dichloromethane
(DCM) or ethyl acetate.

2. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in
dioxane (e.g., 4M).[7]

3. Stir the reaction at room temperature for 1-4 hours until deprotection is complete.

4. Concentrate the reaction mixture under reduced pressure. If HCIl was used, the
hydrochloride salt is typically obtained directly. If TFA was used, a salt-free product can be
obtained by neutralization with a base (e.g., NaHCOs solution) and extraction, or the TFA

salt can be isolated.

Spectroscopic and Analytical Characterization

Accurate structural confirmation is non-negotiable in chemical synthesis. The following data
represent the expected spectroscopic signatures for 3-Amino-1-methylpiperidine-2,6-dione,
which are critical for its identification and purity assessment. Spectroscopic data for this specific
compound can be found at suppliers like BLDpharm.[4]
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Technique Expected Characteristics
o (ppm): ~3.8-4.0 (m, 1H, CH-NH2), ~3.0 (s, 3H,
H NMR N-CHs), ~2.0-2.8 (m, 4H, ring -CH2-CH2-), ~1.6-
2.0 (br s, 2H, -NHz). The amino protons are
exchangeable with D20.
o (ppm): ~170-175 (2C, C=0), ~50-55 (1C, CH-
15C NMR (ppm) ( ) (

NHz), ~25-35 (2C, ring CHz), ~25 (1C, N-CHs).

Mass Spec (ESI+)

m/z: Expected [M+H]* = 143.08.

FT-IR

v (cm~1): ~3300-3400 (N-H stretch, primary
amine), ~1700-1750 (C=0 stretch, imide),
~1650-1680 (C=0 stretch, imide), ~2900-3000
(C-H stretch).

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Amino-1-methylpiperidine-2,6-dione lies in the reactivity of its primary

amino group, which serves as a handle for diversification.
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Key Chemical Transformations
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EtsN

Acyl Chloride (RCOCI),
Pyridine

(Amide Derivatives) (Sulfonamide Derivatives) (N-Alkylated Amines)

Linker Attachment
\

PROTACs
(CRBN Ligand)

Click to download full resolution via product page
Caption: Reactivity of the 3-amino group for further derivatization.

o N-Acylation: The 3-amino group readily reacts with acyl chlorides, anhydrides, or carboxylic
acids (using coupling agents like HATU or EDC) to form amide bonds. This is the most
common transformation and is fundamental to creating analogs of IMiDs.[1]

¢ N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a different
electronic and steric profile compared to amides.

e Reductive Amination: The primary amine can be converted to a secondary or tertiary amine
by reacting with aldehydes or ketones in the presence of a reducing agent like sodium
triacetoxyborohydride.[8]

* Role as a CRBN Ligand: The piperidine-2,6-dione core is the essential motif for binding to
the Cereblon protein.[3] Therefore, derivatives synthesized from this starting material are
prime candidates for use as Cereblon-recruiting ligands in the design of PROTACS.
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PROTAC Structure
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Caption: Role as a CRBN ligand in a PROTAC molecule.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The hydrochloride salt of the
parent compound, 3-aminopiperidine-2,6-dione, is classified as an irritant and is harmful if
swallowed, in contact with skin, or if inhaled.[5][6][9][10]

o Hazard Statements (for related compounds): H302 (Harmful if swallowed), H315 (Causes
skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
[91[10]

e Precautionary Measures:
o Always handle in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.[5]

o Avoid breathing dust, fume, gas, mist, vapors, or spray.
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o Store in a tightly sealed container in a dry, well-ventilated place under an inert
atmosphere.[6]

Conclusion

3-Amino-1-methylpiperidine-2,6-dione is more than just a chemical intermediate; it is a key
enabler in the quest for novel therapeutics. Its structure is intrinsically linked to the powerful
biology of Cereblon modulation, providing a validated starting point for the design of
immunomodulators and targeted protein degraders. A thorough grasp of its synthesis,
characterization, and reactivity allows researchers to precisely engineer new molecules with
potentially superior pharmacological profiles. As the fields of medicinal chemistry and chemical
biology continue to evolve, the strategic application of such well-characterized, high-value
building blocks will remain a cornerstone of innovation and success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://aksci.com/sds/W5001_SDS.pdf
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh324a585d?context=bbe
https://patents.google.com/patent/CN109305935A/en
https://patents.google.com/patent/CN109305935A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC3310199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3310199/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminopiperidine-2_6-dione-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminopiperidine-2_6-dione-hydrochloride
https://store.apolloscientific.co.uk/product/s-3-amino-piperidine-26-dione-hydrochloride
https://store.apolloscientific.co.uk/product/s-3-amino-piperidine-26-dione-hydrochloride
https://www.benchchem.com/product/b1383170/docs#introduction-unveiling-a-core-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b1383170/docs#introduction-unveiling-a-core-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b1383170/docs#introduction-unveiling-a-core-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b1383170/docs#introduction-unveiling-a-core-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b1383170?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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